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Compound of Interest |

(S)-2-((2-

Compound Name: _ ]
Nitrophenoxy)methyl)oxirane

CAS No.: 134598-03-1

Cat. No.: B153502

. J

Using (S)-2-((2-Nitrophenoxy)methyl)oxirane as a
Stereodefined Scaffold
Strategic Overview

(S)-2-((2-Nitrophenoxy)methyl)oxirane (CAS: 70312-00-4 / 51417-59-1) is a high-value chiral
building block characterized by two critical structural features: a rigid (S)-epoxide stereocenter
and an ortho-nitro "masked" functionality.

Unlike its para-nitro counterparts used primarily for linear

-blockers (e.g., Nifekalant precursors), this ortho-isomer is the linchpin for synthesizing 3,4-
dihydro-2H-1,4-benzoxazines. These bicyclic heterocycles are pharmacophores in diverse
therapeutic areas, including antipsychotics, calcium channel blockers, and potassium channel
openers.

Why This Intermediate?

o Chiral Fidelity: The (S)-configuration allows for the synthesis of enantiopure drugs without
expensive chiral resolution steps later in the pipeline.

o Orthogonal Reactivity: The epoxide allows for regioselective nucleophilic attack, while the
nitro group remains inert until activated (reduced) for intramolecular cyclization.
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Critical Quality Attributes (CQA)

To ensure downstream success, the starting material must meet these specifications:

Parameter Specification Impact on Protocol

) Impurities compete for amine
Purity (GC/HPLC)

98.0% nucleophiles, lowering yield.
Lower ee results in racemic
Enantiomeric Excess (ee) 99.0% (S)-isomer drug substance, failing
regulatory standards.
Excess water can hydrolyze
Water Content 0.5% the epoxide to a diol (side
product).
) ) Dark color indicates oxidation
Appearance Off-white to pale yellow solid

or polymerization.

Mechanistic Pathway & Logic

The utility of this intermediate relies on a "Ring-Open, Ring-Close" strategy.
o Step 1: Regioselective Aminolysis (

): A primary amine attacks the terminal carbon (C3) of the epoxide. The (S)-stereocenter at
C2 becomes the alcohol carbon, retaining its configuration.

» Step 2: Nitro Reduction: The nitro group is reduced to an aniline.

o Step 3: Intramolecular Cyclization: The newly formed aniline nitrogen attacks the C2-alcohol
(often activated) or an adjacent electrophile to close the 1,4-benzoxazine ring.
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Caption: The "Ring-Open, Ring-Close" synthetic strategy utilizing the ortho-nitro group for
heterocycle formation.

Detailed Protocol: Regioselective Aminolysis

Objective: Synthesize (S)-1-(alkylamino)-3-(2-nitrophenoxy)propan-2-ol with >90% yield and
retention of chirality.

Reagents & Equipment[1][2][3][4]
e Substrate: (S)-2-((2-Nitrophenoxy)methyl)oxirane (1.0 eq).

o Nucleophile: Isopropylamine or Benzylamine (1.2 — 1.5 eq). Note: Excess amine prevents
dimerization.

e Solvent: 2-Propanol (IPA) or Ethanol (Anhydrous).
o Catalyst (Optional): Lithium Perchlorate (LiCIO

, 0.1 eq) for sluggish amines.

Vessel: Pressure tube (if using volatile amines) or round-bottom flask with reflux condenser.

Step-by-Step Methodology
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e Preparation:

o Charge the reaction vessel with (S)-2-((2-Nitrophenoxy)methyl)oxirane (10 mmol, 1.95
9)-

o Dissolve in anhydrous IPA (30 mL). Rationale: Protic solvents facilitate epoxide opening
via hydrogen bonding to the oxirane oxygen.

¢ Nucleophile Addition:
o Add the amine (12 mmol) dropwise at room temperature.

o Critical Control Point: If the amine is volatile (e.g., isopropylamine), seal the vessel

immediately.
e Reaction:
o Heat the mixture to 60°C for 4—6 hours.
o Monitor: Check by TLC (Mobile Phase: DCM/MeOH 95:5). The epoxide spot (

) should disappear; the amino-alcohol product (

) will appear.
o Workup:

o Concentrate the reaction mixture under reduced pressure to remove solvent and excess

amine.
o Purification: Recrystallize the residue from EtOAc/Hexane (1:3).

o Yield Expectation: 85-95%.
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Caption: Operational workflow for the aminolysis of the chiral epoxide.

Follow-Up Protocol: Nitro Reduction

Objective: Convert the nitro-intermediate to the aniline precursor without racemizing the
alcohol.

o Catalyst: 10% Pd/C (5 wt% loading).
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e Solvent: Methanol (MeOH).[5]
e Procedure:
o Dissolve the amino-alcohol from Protocol 4 in MeOH.
o Add Pd/C carefully under nitrogen flow.
o Purge with Hydrogen gas (balloon pressure or 1 atm is sufficient).
o Stir at RT for 2-3 hours.

o Safety Note: Filter catalyst through Celite under inert atmosphere (Pd/C is pyrophoric
when dry).

o Result: The filtrate contains the (S)-1-amino-3-(2-aminophenoxy)propan-2-ol, ready for
cyclization.

Analytical Quality Control (Chiral HPLC)

Validating the enantiomeric excess (ee) is mandatory.

Column: Daicel Chiralcel OD-H or Chiralpak AD-H (
mm, 5
m).
o Mobile Phase: n-Hexane : Isopropanol : Diethylamine (90 : 10 : 0.1).
o Note: Diethylamine (DEA) is crucial to sharpen the peaks of the amine product.
e Flow Rate: 1.0 mL/min.[5][6]
e Detection: UV @ 254 nm (Nitrophenoxy chromophore).
e Temperature: 25°C.

o Acceptance Criteria: Main enantiomer > 99.0% area AUC.
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Troubleshooting Guide

Issue Probable Cause Corrective Action

Ensure temperature does not
Low Yield Polymerization of epoxide. exceed 65°C; add amine

slowly.

Maintain basic/neutral pH.
Racemization Acidic conditions or high heat. Avoid strong Lewis acids at
high temps.

Use a larger excess of amine
Bis-alkylation Amine concentration too low. (1.5-2.0 eq) to favor mono-

alkylation.

) o Ensure starting material is free
Incomplete Reduction Catalyst poisoning. o N
of sulfur/halide impurities.
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¢ Chemical Data & Safety

o PubChem Compound Summary: 2-((2-Nitrophenoxy)methyl)oxirane.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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